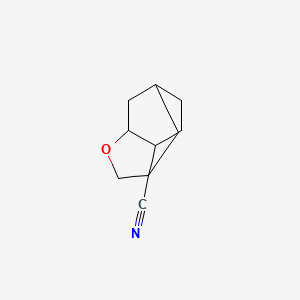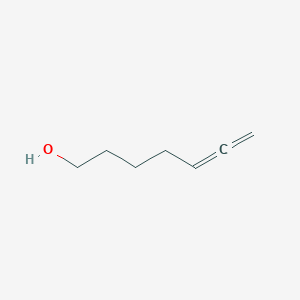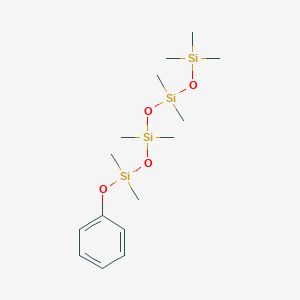
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tetramethyl groups attached to a diazocine ring, which is further substituted with dicarboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide typically involves the reaction of tetramethyl-1,4-diazocine with suitable carboxylic acid derivatives under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., halides, amines); conditionspolar aprotic solvents, room temperature to moderate heating.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted products with different functional groups replacing the original substituents.
科学的研究の応用
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A structurally similar compound with tetramethyl groups attached to a butanediamine backbone.
N,N,N’,N’-Tetramethyl-1,4-diaminobutane: Another related compound with a similar backbone but different functional groups.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetramethyl-1,4-diazocine-1,4-dicarboxamide stands out due to its unique diazocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
76397-38-1 |
|---|---|
分子式 |
C12H18N4O2 |
分子量 |
250.30 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetramethyl-1,4-diazocine-1,4-dicarboxamide |
InChI |
InChI=1S/C12H18N4O2/c1-13(2)11(17)15-7-5-6-8-16(10-9-15)12(18)14(3)4/h5-10H,1-4H3 |
InChIキー |
WNGCZVJNANITCQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N1C=CC=CN(C=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


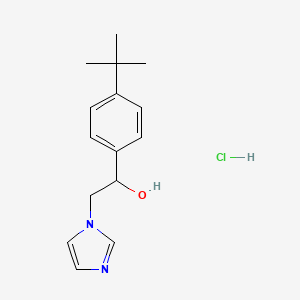
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
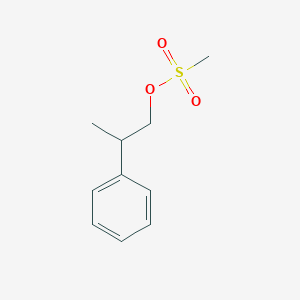
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)
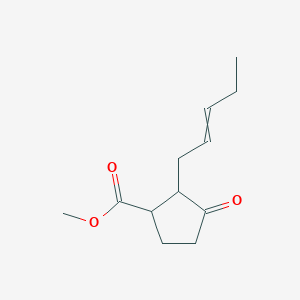
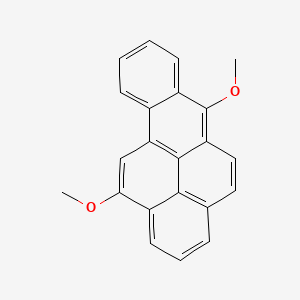
![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
